molecular formula C25H24N4OS B11508382 1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one

1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B11508382
M. Wt: 428.6 g/mol
InChI Key: JZLDYFUDNOLZAT-UHFFFAOYSA-N
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Description

1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex heterocyclic compound It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the synthesis might start with the preparation of a triazole intermediate, followed by its reaction with a quinazoline derivative under controlled conditions to form the spiro compound. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes. The exact mechanism would depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocyclic structures. Compared to these, 1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Other similar compounds might include:

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

12-(3-methylphenyl)-16-sulfanylidenespiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13-pentaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C25H24N4OS/c1-16-8-7-10-18(14-16)28-22(30)20-21(29-23(28)26-27-24(29)31)19-11-4-3-9-17(19)15-25(20)12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,27,31)

InChI Key

JZLDYFUDNOLZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NNC6=S

Origin of Product

United States

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